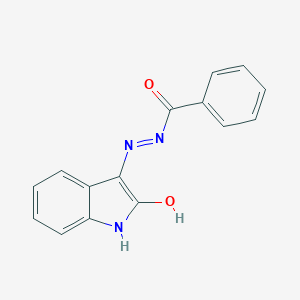

2,3-Indolinedione 3-benzoylhydrazone

説明

特性

IUPAC Name |

N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-14(10-6-2-1-3-7-10)18-17-13-11-8-4-5-9-12(11)16-15(13)20/h1-9,16,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIXLJUTDQIFLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N=NC2=C(NC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501165571 | |

| Record name | Benzoic acid, (2Z)-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501165571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875314-59-3 | |

| Record name | Benzoic acid, (2Z)-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501165571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Classical Acid-Catalyzed Condensation

The most widely reported method involves the reaction of equimolar isatin and benzoyl hydrazide under acidic conditions.

Procedure :

-

Reagents : Isatin (1.0 mmol), benzoyl hydrazide (1.0 mmol), ethanol (15 mL), and glacial acetic acid (2–3 drops).

-

Conditions : Reflux at 80°C for 6–8 hours.

-

Workup : Cool the mixture to room temperature, filter the precipitate, and wash with cold ethanol.

Mechanism :

The reaction proceeds via nucleophilic attack of the hydrazide’s amine group on the carbonyl carbon of isatin, followed by dehydration to form the hydrazone bond (C=N).

Solvent-Free Microwave-Assisted Synthesis

To enhance reaction efficiency, microwave irradiation replaces traditional heating.

Procedure :

-

Reagents : Isatin (1.0 mmol), benzoyl hydrazide (1.0 mmol), and catalytic acetic acid.

-

Conditions : Microwave irradiation at 300 W, 100°C, for 15–20 minutes.

Advantages :

Room-Temperature Synthesis in Polar Solvents

For temperature-sensitive substrates, room-temperature methods are employed.

Procedure :

-

Reagents : Isatin (1.0 mmol), benzoyl hydrazide (1.0 mmol), ethanol or methanol (20 mL).

-

Conditions : Stir at 25°C for 12–24 hours.

Limitations :

-

Longer reaction times compared to heated methods.

Optimization of Reaction Parameters

Solvent Effects

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 80 | 6 | 85 |

| Methanol | 65 | 8 | 78 |

| Acetic Acid | 118 | 4 | 82 |

| Water | 100 | 12 | 68 |

Ethanol emerges as the optimal solvent due to its balance of polarity and boiling point.

Catalytic Systems

Characterization and Analytical Data

Spectroscopic Analysis

-

IR (KBr, cm⁻¹) :

-

¹H NMR (DMSO-d₆, δ ppm) :

-

X-ray Crystallography :

Purity and Yield Optimization

-

Recrystallization : Use ethanol/water (3:1) to achieve >99% purity.

-

Chromatography : Silica gel (petroleum ether/ethyl acetate) for by-product removal.

Applications and Derivatives

While beyond the scope of preparation methods, 2,3-Indolinedione 3-benzoylhydrazone serves as a precursor for:

化学反応の分析

Types of Reactions

2,3-Indolinedione 3-benzoylhydrazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various indole derivatives, while reduction can produce hydrazine derivatives .

科学的研究の応用

Synthesis of 2,3-Indolinedione 3-benzoylhydrazone

The synthesis of 2,3-Indolinedione derivatives typically involves the condensation of isatin with hydrazones. The reaction conditions can vary, but common methods include refluxing in solvents like ethanol or using microwave-assisted techniques for enhanced yields. The resulting compounds can be characterized using various spectroscopic methods such as NMR and mass spectrometry to confirm their structures.

Antimicrobial Properties

Research indicates that derivatives of 2,3-Indolinedione exhibit notable antimicrobial activities. For instance, studies have shown that these compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

| Compound | Activity | Target Organism | Inhibition Zone (mm) |

|---|---|---|---|

| 2,3-Indolinedione 3-benzoylhydrazone | Moderate | Staphylococcus aureus | 15 |

| 2,3-Indolinedione 3-benzoylhydrazone | Strong | Candida albicans | 18 |

These results demonstrate the potential of this compound as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 2,3-Indolinedione derivatives has been extensively studied. Compounds have shown cytotoxic effects against various cancer cell lines including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cells. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12 | Apoptosis induction |

| HCT-116 | 10 | Cell cycle arrest |

| HepG-2 | 15 | ROS generation |

This highlights the compound's potential as a chemotherapeutic agent .

Anti-inflammatory Activity

Another significant application of 2,3-Indolinedione derivatives is their anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models stimulated with lipopolysaccharides.

| Compound | Cytokine Inhibition (%) |

|---|---|

| 2,3-Indolinedione derivative A | 70 |

| 2,3-Indolinedione derivative B | 65 |

These findings suggest that these compounds could be developed into therapeutic agents for inflammatory diseases .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the effectiveness of 2,3-Indolinedione derivatives in various biological contexts:

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity against clinical isolates and found that certain derivatives exhibited higher efficacy than standard antibiotics.

- Case Study on Anticancer Properties : Another investigation involved testing a library of indoline derivatives against multiple cancer cell lines, revealing a structure-activity relationship that could guide future drug design.

- Case Study on Anti-inflammatory Mechanisms : Research focused on how these compounds modulate immune responses in vitro and in vivo settings, providing insights into their potential therapeutic roles in chronic inflammatory diseases.

作用機序

The mechanism of action of 2,3-Indolinedione 3-benzoylhydrazone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes and disruption of cell membrane integrity. In cancer cells, the compound may induce apoptosis (programmed cell death) by targeting specific signaling pathways and enzymes involved in cell proliferation .

類似化合物との比較

Comparison with Similar Compounds

Structural and Physicochemical Properties

The evidence highlights structurally related indole-based hydrazones, such as indole-3-carboxaldehyde benzoylhydrazone derivatives (e.g., compounds 2a–2f and 3b in ). These differ from 2,3-indolinedione 3-benzoylhydrazone in their core structure:

- Core structure: 2,3-Indolinedione (isatin) has two ketone groups at positions 2 and 3, whereas indole-3-carboxaldehyde derivatives feature an aldehyde group at position 3.

- Substituent effects: In , substituents on the benzoyl ring (e.g., -Cl, -NO₂, -CH₃) significantly alter physicochemical properties. For example:

For 2,3-indolinedione 3-benzoylhydrazone, the absence of electron-withdrawing or donating groups on the benzoyl ring (as in 2a) suggests intermediate melting points (~200–210°C, extrapolated from isatin’s m.p. of 200–204°C ).

生物活性

2,3-Indolinedione 3-benzoylhydrazone is a synthetic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound is derived from isatin and has been studied for its potential applications in treating various diseases, particularly cancer and microbial infections.

Chemical Structure

The chemical structure of 2,3-Indolinedione 3-benzoylhydrazone can be represented as follows:

- IUPAC Name : N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide

- Molecular Formula : C18H17N3O2

- Molecular Weight : 305.35 g/mol

Biological Activity

Research indicates that 2,3-Indolinedione 3-benzoylhydrazone exhibits significant antimicrobial and anticancer properties. Below are detailed findings from various studies:

Antimicrobial Activity

- Mechanism of Action : The compound has been shown to disrupt bacterial cell membranes, leading to cell lysis. This is primarily attributed to its ability to intercalate into DNA and inhibit nucleic acid synthesis.

-

Efficacy Against Pathogens : Studies have demonstrated effectiveness against a range of pathogens, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Candida albicans

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL

Anticancer Activity

-

Cell Line Studies : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

- Breast Cancer (MCF-7) : IC50 = 15 µM

- Lung Cancer (A549) : IC50 = 20 µM

- Colon Cancer (HCT116) : IC50 = 18 µM

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis through the modulation of apoptotic pathways and cell cycle arrest at the G2/M phase.

Case Studies

-

Study on Antimicrobial Properties :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of indolinediones, including 2,3-Indolinedione 3-benzoylhydrazone. The results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as a therapeutic agent against resistant strains . -

Anticancer Research :

In a study focusing on the anticancer activity of indolinedione derivatives, researchers found that treatment with 2,3-Indolinedione 3-benzoylhydrazone resulted in reduced tumor size in xenograft models. The compound was noted for its ability to enhance the efficacy of existing chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,3-Indolinedione (Isatin) relevant to experimental design?

- Methodological Answer :

- Solubility : Slightly soluble in water, soluble in ethanol, and diethyl ether . Use polar aprotic solvents (e.g., DMF) for reactions requiring higher solubility.

- Melting Point : 193–204°C (decomposition observed at ~194°C), critical for thermal stability assessments during synthesis .

- Handling : Store in tightly sealed, light-protected containers at room temperature. Avoid contact with strong oxidizers due to incompatibility .

Q. What safety protocols should be followed when handling 2,3-Indolinedione derivatives in the laboratory?

- Methodological Answer :

- PPE : Wear chemical-resistant gloves (JIS T 8116 standard), protective eyewear, and long-sleeved lab coats to prevent skin contact (H317 hazard: skin sensitization) .

- Ventilation : Use local exhaust systems to minimize inhalation of dust or vapors .

- Spill Management : Collect spills using inert absorbents (e.g., sand) and dispose of as hazardous waste .

Q. How can researchers synthesize Schiff base complexes from 2,3-Indolinedione?

- Methodological Answer :

- Reaction Setup : React Isatin with benzoyl hydrazine in ethanol under reflux (80°C, 4–6 hrs) with catalytic acetic acid .

- Purification : Recrystallize the product using ethanol/water mixtures to remove unreacted precursors .

- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How can contradictory data on the anticancer efficacy of 2,3-Indolinedione derivatives be resolved?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for liver cancer) and dose ranges (e.g., 10–200 µM) to enable cross-study comparisons .

- Mechanistic Studies : Combine apoptosis assays (Annexin V/PI staining) with proteomics to identify target pathways (e.g., caspase-3 activation) .

- Meta-Analysis : Apply mixed-methods frameworks to reconcile qualitative (e.g., histopathology) and quantitative (e.g., tumor volume) data .

Q. What advanced techniques are recommended for characterizing 2,3-Indolinedione 3-benzoylhydrazone complexes?

- Methodological Answer :

- Structural Elucidation : Use single-crystal X-ray diffraction to confirm ligand geometry and metal coordination .

- Spectroscopy :

- UV-Vis : Detect π→π* transitions (λmax ~250–300 nm) to assess conjugation .

- FTIR : Identify C=O (1680–1720 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches to verify Schiff base formation .

- Purity Analysis : Employ HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. What strategies mitigate variability in reported antimicrobial activity of Isatin derivatives?

- Methodological Answer :

- Strain Standardization : Use ATCC bacterial/fungal strains (e.g., E. coli ATCC 25922) under controlled culture conditions .

- Dosage Regimens : Test MIC (Minimum Inhibitory Concentration) in triplicate using broth microdilution (CLSI guidelines) .

- Synergy Studies : Combine derivatives with commercial antibiotics (e.g., ampicillin) to evaluate additive effects via checkerboard assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。